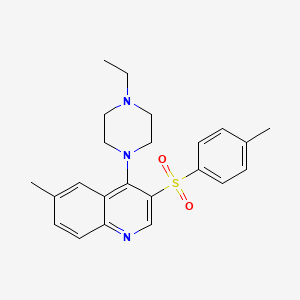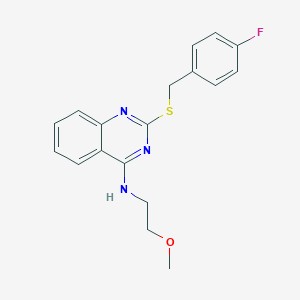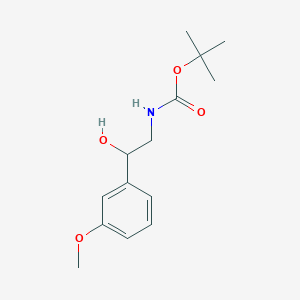
4-(4-Ethylpiperazin-1-yl)-6-methyl-3-(4-methylbenzenesulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(4-Ethylpiperazin-1-yl)-6-methyl-3-(4-methylbenzenesulfonyl)quinoline” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a piperazine ring, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Scientific Research Applications
Quinoxaline and Quinoline Derivatives in Therapeutic Research
Quinoxaline and its derivatives, including quinoline, are recognized for their versatile applications in medicinal chemistry. The compounds from these classes exhibit a broad spectrum of biological activities and are components of several pharmaceuticals and antibiotics like echinomycin and levomycin. Their antitumoral properties and role as catalysts' ligands have been a subject of research, leading to the exploration of their potential in various therapeutic domains (Pareek & Kishor, 2015).
Quinazoline-4(3H)-ones in Medicinal Chemistry
Quinazoline and its derivatives, particularly quinazoline-4(3H)-one, have significant medicinal relevance, found in over 200 naturally occurring alkaloids. The structural stability and versatility of the quinazoline nucleus have prompted researchers to synthesize novel medicinal agents with diverse biological activities, addressing challenges like solubility and antibiotic resistance (Tiwary et al., 2016).
Biological Significance of Quinoline and Quinazoline Alkaloids
Quinoline and quinazoline alkaloids have historically garnered significant attention for their wide range of bioactivities. Compounds such as quinine and camptothecin have paved the way for advancements in antimalarial and anticancer drug development. These classes of compounds display diverse biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties (Shang et al., 2018).
Corrosion Inhibition Properties
Quinoline derivatives are widely used for their anticorrosive properties. They exhibit good effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This review highlights the use of quinoline-based compounds as anticorrosive materials and explores various aspects of corrosion inhibition (Verma et al., 2020).
Quinolines in Chemotherapy and Drug Development
Quinoline, a versatile bicyclic heterocyclic scaffold, is extensively used in chemotherapy, particularly for treating cancer and malaria. Several quinoline derivatives also exhibit antimicrobial, anti-inflammatory, and antidiabetic activities. The review summarizes patents filed between 2013 and 2015, highlighting the therapeutic significance of quinoline derivatives in developing chemotherapeutic agents (Hussaini, 2016).
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-6-methyl-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-4-25-11-13-26(14-12-25)23-20-15-18(3)7-10-21(20)24-16-22(23)29(27,28)19-8-5-17(2)6-9-19/h5-10,15-16H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCCAZXKDSJWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Mercapto-3,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2794319.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide](/img/structure/B2794320.png)

![Tert-butyl N-[(3S,4R)-1-(2-chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2794325.png)


![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794330.png)
![8-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2794331.png)
![1-[7-acetyl-3-(4-methoxyphenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one](/img/structure/B2794332.png)
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2794334.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2794337.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide](/img/structure/B2794340.png)

